N-[(3-methoxyphenyl)methyl]butan-1-amine
Description
Structure
2D Structure
Properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]butan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-3-4-8-13-10-11-6-5-7-12(9-11)14-2/h5-7,9,13H,3-4,8,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWAIQZVYGOQBMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=CC(=CC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70976460 | |
| Record name | N-[(3-Methoxyphenyl)methyl]butan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70976460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60983-81-5 | |
| Record name | N-[(3-Methoxyphenyl)methyl]butan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70976460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Nomenclature, Structural Representations, and Isomerism of N 3 Methoxyphenyl Methyl Butan 1 Amine
Systematic IUPAC Naming Conventions for N-[(3-methoxyphenyl)methyl]butan-1-amine and Related Isomers
The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds. In the case of this compound, the name is deconstructed as follows: The parent structure is identified as the longest carbon chain attached to the nitrogen atom, which is a four-carbon chain, hence "butan-1-amine". wikipedia.org The "-1-" specifies that the nitrogen atom is bonded to the first carbon of the butyl group. The nitrogen atom (N) carries a substituent, indicated by the "N-" prefix. This substituent is a (3-methoxyphenyl)methyl group, which consists of a benzyl (B1604629) group (a phenyl ring attached to a CH2 group) where a methoxy (B1213986) group (-OCH3) is located at the third position of the phenyl ring. nih.govwikipedia.org
Isomers of this compound would be named by indicating the alternative positioning of substituents or changes in the carbon skeleton. For example, if the methoxy group were on the second or fourth carbon of the phenyl ring, the compounds would be named N-[(2-methoxyphenyl)methyl]butan-1-amine and N-[(4-methoxyphenyl)methyl]butan-1-amine, respectively. Similarly, isomers of the butyl group, such as an isobutyl group (2-methylpropyl), would alter the parent name, leading to compounds like N-[(3-methoxyphenyl)methyl]-2-methylpropan-1-amine. nist.govnist.gov
Table 1: IUPAC Nomenclature of this compound and Select Isomers
| Compound Name | Molecular Formula | Structural Class |
| This compound | C12H19NO | Parent Compound |
| N-[(2-methoxyphenyl)methyl]butan-1-amine | C12H19NO | Positional Isomer |
| N-[(4-methoxyphenyl)methyl]butan-1-amine | C12H19NO | Positional Isomer |
| N-[(3-methoxyphenyl)methyl]butan-2-amine | C12H19NO | Positional Isomer |
| N-[(3-methoxyphenyl)methyl]-2-methylpropan-1-amine | C12H19NO | Chain Isomer |
| N-benzyl-N-methylpropan-1-amine | C11H17N | Related Secondary Amine |
| (3-methoxyphenyl)methanamine | C8H11NO | Related Primary Amine nih.gov |
| Butan-1-amine | C4H11N | Related Primary Amine wikipedia.org |
Analysis of Molecular Topology and Bond Connectivity
The molecular topology of this compound describes the arrangement and connection of its atoms. The molecule is composed of three main fragments: a 3-methoxyphenyl (B12655295) group, a methylene (B1212753) bridge (-CH2-), and a butan-1-amine moiety. The central nitrogen atom acts as a key connection point, covalently bonded to both the benzylic carbon of the (3-methoxyphenyl)methyl group and the first carbon of the butyl chain.
The bond connectivity involves a series of single bonds with free rotation, contributing to the molecule's flexibility. The aromatic phenyl ring consists of sp2 hybridized carbon atoms forming a planar, delocalized π-system. The benzylic carbon, the carbons of the butyl chain, and the carbon of the methoxy group are all sp3 hybridized. The nitrogen atom is also sp3 hybridized, with one lone pair of electrons, which is characteristic of secondary amines. This hybridization results in a trigonal pyramidal geometry around the nitrogen. Molecular topology is a field that uses structural descriptors to predict molecular properties, and the presence of sp3 carbons and secondary amine groups can influence these characteristics. uq.edu.aumdpi.com
Table 2: Key Structural and Bonding Features of this compound
| Feature | Description |
| Central Atom | Nitrogen (N) |
| Hybridization of N | sp3 |
| Geometry at N | Trigonal pyramidal |
| Key Functional Groups | Secondary amine, Ether (methoxy), Phenyl ring |
| Aromatic Ring Carbons | sp2 hybridized |
| Alkyl Chain Carbons | sp3 hybridized |
| Benzylic Carbon | sp3 hybridized |
| Key Bonds | C-N (amine), C-O (ether), C-C (alkyl), C=C (aromatic) |
Exploration of Potential Positional and Chain Isomers Related to this compound
Isomers are molecules that share the same molecular formula but have different arrangements of atoms. This compound has several potential positional and chain isomers.
Positional Isomers: These isomers differ in the position of a functional group.
Methoxy Group Position: The methoxy group can be at the ortho (2-position) or para (4-position) of the phenyl ring, yielding N-[(2-methoxyphenyl)methyl]butan-1-amine and N-[(4-methoxyphenyl)methyl]butan-1-amine.
Amine Group Position: The point of attachment of the N-benzyl moiety can be on the second carbon of the butyl chain, resulting in N-[(3-methoxyphenyl)methyl]butan-2-amine.
Chain Isomers: These isomers have different arrangements of the carbon skeleton. The butyl group of butan-1-amine (n-butylamine) can be rearranged to form:
Isobutylamine (2-methylpropan-1-amine): This would lead to N-[(3-methoxyphenyl)methyl]-2-methylpropan-1-amine. nist.govmolport.com
sec-Butylamine (butan-2-amine): This structure also represents a positional isomer as mentioned above. wikipedia.org
tert-Butylamine (2-methylpropan-2-amine): This would form N-[(3-methoxyphenyl)methyl]-2-methylpropan-2-amine.
Table 3: Classification of Selected Isomers of this compound (C12H19NO)
| Isomer Type | Isomer Name | Point of Difference |
| Positional | N-[(2-methoxyphenyl)methyl]butan-1-amine | Methoxy group at C2 of the phenyl ring |
| Positional | N-[(4-methoxyphenyl)methyl]butan-1-amine | Methoxy group at C4 of the phenyl ring |
| Positional | N-[(3-methoxyphenyl)methyl]butan-2-amine | Amine nitrogen attached to C2 of the butyl chain |
| Chain | N-[(3-methoxyphenyl)methyl]-2-methylpropan-1-amine | Butyl chain is rearranged to an isobutyl structure |
| Chain | N-[(3-methoxyphenyl)methyl]-2-methylpropan-2-amine | Butyl chain is rearranged to a tert-butyl structure |
Conformational Analysis of Flexible Moieties within this compound
The conformational flexibility of this compound is a critical aspect of its three-dimensional structure. This flexibility arises from the rotation around several single bonds (σ-bonds). The key rotatable bonds are:
The C-N bond between the butyl group and the nitrogen.
The C-N bond between the benzylic carbon and the nitrogen.
The C-C bond between the phenyl ring and the benzylic carbon.
The C-C bonds within the butyl chain.
The C-O bond of the methoxy group.
Rotation around these bonds gives rise to various conformers, which are different spatial arrangements of the molecule. The relative stability of these conformers is determined by energetic factors such as steric hindrance and torsional strain. For instance, rotation around the C-N bonds will be influenced by the steric bulk of the butyl group and the substituted phenyl group.
Table 4: Rotatable Bonds and Potential Conformations
| Rotatable Bond | Description of Rotation | Potential Conformations | Factors Influencing Stability |
| Butyl C-N | Rotation of the butyl group relative to the amine. | Staggered and eclipsed forms. | Steric hindrance with the benzyl group. |
| Benzyl C-N | Rotation of the benzyl group relative to the amine. | Staggered and eclipsed forms. | Steric hindrance with the butyl group. |
| Phenyl-CH2 | Rotation of the phenyl ring. | Different orientations of the ring relative to the N-butyl group. | Steric clash between ortho-hydrogens and the amine substituents. mdpi.com |
| Butyl C-C | Rotation within the alkyl chain. | Anti and gauche conformations. | Torsional strain, van der Waals interactions. |
Strategic Synthetic Methodologies for N 3 Methoxyphenyl Methyl Butan 1 Amine
Retrosynthetic Approaches and Key Disconnections for N-[(3-methoxyphenyl)methyl]butan-1-amine
Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available, or easily synthesized starting materials. For this compound, the central nitrogen atom is the logical point for strategic disconnections. Two primary C-N bond disconnections are considered the most viable.
Disconnection A (Reductive Amination Pathway): This approach involves disconnecting the bond between the nitrogen and the benzylic carbon. This leads back to two key precursors: 3-methoxybenzaldehyde (B106831) and butan-1-amine. The forward reaction is a reductive amination, where the aldehyde and amine first condense to form an intermediate imine, which is subsequently reduced to the target secondary amine. masterorganicchemistry.comheteroletters.org This is often a high-yield, one-pot procedure that avoids many of the side reactions associated with other methods. masterorganicchemistry.comyoutube.com
Disconnection B (N-Alkylation Pathway): This strategy involves breaking the bond between the nitrogen and the butyl group's alpha-carbon. This retrosynthetic step suggests two possible forward-synthesis scenarios:
The reaction of 3-methoxybenzylamine (B130926) with a butyl halide (or a butyl derivative with another suitable leaving group, such as a tosylate).
The reaction of butan-1-amine with a 3-methoxybenzyl halide.
While direct, N-alkylation can be complicated by over-alkylation, where the desired secondary amine reacts further to form an undesired tertiary amine. masterorganicchemistry.comresearchgate.net
Between these approaches, the reductive amination pathway (Disconnection A) is frequently preferred due to its superior control over the degree of alkylation, typically resulting in higher selectivity for the desired secondary amine product. masterorganicchemistry.com
Evaluation of Amination Reactions for Secondary Amine Formation
The formation of the secondary amine linkage is the critical step in the synthesis of this compound. The choice between reductive amination and alkylation strategies depends on factors such as precursor availability, desired purity, and reaction scalability.
Reductive amination is a robust and versatile method for synthesizing amines. youtube.com The process begins with the reaction between 3-methoxybenzaldehyde and butan-1-amine to form a Schiff base (imine). This intermediate is then reduced in situ to yield the final product. A variety of reducing agents can be employed, each with specific selectivities and reactivity profiles. masterorganicchemistry.comresearchgate.net
Commonly used reducing agents include:
Sodium Borohydride (B1222165) (NaBH₄): A relatively mild and inexpensive reducing agent. However, it can also reduce the starting aldehyde, potentially lowering the yield. masterorganicchemistry.com
Sodium Cyanoborohydride (NaBH₃CN): This reagent is particularly effective because it is less reactive towards aldehydes and ketones at neutral or slightly acidic pH but readily reduces the protonated iminium ion intermediate. masterorganicchemistry.comresearchgate.net This selectivity minimizes side reactions and makes it a popular choice for reductive aminations. sigmaaldrich.com
Sodium Triacetoxyborohydride (B8407120) (NaBH(OAc)₃): A milder and less toxic alternative to NaBH₃CN, it is highly effective for reducing imines and is often the reagent of choice for modern reductive amination protocols due to its high selectivity and operational simplicity. researchgate.netsigmaaldrich.com
Catalytic Hydrogenation (H₂/Catalyst): Using catalysts like Palladium on carbon (Pd/C) or Raney Nickel with hydrogen gas is another effective method. youtube.com This approach is "clean" as the only byproduct is water, but it requires specialized equipment for handling hydrogen gas.
The general reaction scheme is as follows: 3-methoxybenzaldehyde + butan-1-amine ⇌ [Imine Intermediate] --(Reducing Agent)--> this compound
| Reducing Agent | Key Advantages | Key Disadvantages | Typical Conditions |
|---|---|---|---|
| Sodium Borohydride (NaBH₄) | Inexpensive, readily available | Can reduce the starting aldehyde; less selective masterorganicchemistry.com | Methanol (B129727), room temperature |
| Sodium Cyanoborohydride (NaBH₃CN) | Highly selective for imines over carbonyls masterorganicchemistry.com | Toxic cyanide byproduct | Methanol, pH 6-7 |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | High selectivity, mild, non-toxic byproducts researchgate.net | More expensive than NaBH₄ | Dichloroethane (DCE) or Tetrahydrofuran (THF), room temperature |
| Catalytic Hydrogenation (H₂/Catalyst) | Atom economical, clean (no salt byproducts) | Requires specialized pressure equipment, catalyst can be pyrophoric | Pd/C, Pt/C, or Raney Ni; H₂ atmosphere google.com |
Direct N-alkylation is the most straightforward conceptual approach, involving a nucleophilic substitution reaction. researchgate.net This can be achieved by reacting butan-1-amine with 3-methoxybenzyl chloride (or bromide) or by reacting 3-methoxybenzylamine with butyl bromide.
The primary challenge with this method is controlling the reaction to prevent the formation of the tertiary amine, N,N-bis(3-methoxybenzyl)butan-1-amine or N-(3-methoxybenzyl)-N,N-dibutylamine, and the subsequent quaternary ammonium (B1175870) salt. researchgate.net The secondary amine product is often more nucleophilic than the primary amine starting material, leading to further alkylation.
To improve selectivity, specific reaction conditions can be employed:
Use of a large excess of the starting amine: This statistically favors the mono-alkylation product.
Controlled addition of the alkylating agent: Slow, dropwise addition can help minimize over-alkylation.
Use of sterically hindered, non-nucleophilic bases: Bases like N,N-diisopropylethylamine (Hünig's base) can scavenge the acid byproduct (e.g., HBr) without competing in the alkylation reaction. researchgate.net
While viable, these methods often require extensive purification to separate the desired secondary amine from unreacted starting materials and over-alkylated byproducts, making reductive amination a more efficient and selective alternative for this specific target. masterorganicchemistry.com
Synthesis of the 3-Methoxybenzaldehyde Precursor
3-Methoxybenzaldehyde is a widely available chemical intermediate. However, its synthesis from simpler precursors is well-documented. One of the most common laboratory and industrial preparations involves the methylation of 3-hydroxybenzaldehyde (B18108). orgsyn.org
In a typical procedure, 3-hydroxybenzaldehyde is dissolved in an aqueous solution of sodium hydroxide (B78521) to form the corresponding sodium phenoxide. This solution is then treated with a methylating agent, such as dimethyl sulfate (B86663) or methyl iodide. The reaction with dimethyl sulfate is often carried out at a controlled temperature of 40–50°C to ensure efficient methylation and minimize side reactions. orgsyn.org
An alternative route is the oxidation of 3-methoxybenzyl alcohol. google.com A method using nitric acid in water at room temperature has been reported as an environmentally friendly process, avoiding harsh solvents and offering simple workup procedures. google.com
Synthesis of the Butan-1-amine Precursor
Butan-1-amine, a primary aliphatic amine, is a bulk chemical produced on a large industrial scale. A prevalent method for its synthesis is the amination of butan-1-ol. nih.gov In this process, butan-1-ol is reacted with ammonia (B1221849) at high temperatures (150–220°C) and pressures over a heterogeneous catalyst. google.comgoogle.com Typical catalysts are mixtures of metal oxides, such as copper, nickel, and alumina (B75360) (CuO/NiO/γ-Al₂O₃), which facilitate the dehydrogenation of the alcohol to an aldehyde, condensation with ammonia to an imine, and subsequent hydrogenation to the amine. google.com
Another established synthetic route is the reduction of butanenitrile. This can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation with catalysts such as Raney Nickel. quora.com The Hoffmann degradation of pentanamide (B147674) (derived from butanenitrile) also yields butan-1-amine, though this is a less direct, multi-step process. shaalaa.com
Optimization of Reaction Conditions and Yields for this compound Synthesis
Optimizing the synthesis of this compound, particularly via the preferred reductive amination pathway, is crucial for maximizing yield and purity while minimizing reaction time and cost. Several parameters can be systematically varied. scielo.br
Solvent: The choice of solvent can significantly impact reaction rates and solubility of reagents. Alcohols like methanol are common for NaBH₃CN reductions, while chlorinated solvents like dichloroethane (DCE) are often used with NaBH(OAc)₃. researchgate.net
Stoichiometry: The molar ratio of the amine (butan-1-amine) to the aldehyde (3-methoxybenzaldehyde) can be adjusted. A slight excess of the less expensive reagent, typically the amine, can drive the imine formation to completion.
Temperature: Most reductive aminations are conducted at room temperature for convenience. heteroletters.org However, for less reactive substrates, gentle heating might be necessary, while cooling could be required to control exothermic reactions. scielo.br
pH: For reductions using NaBH₃CN, maintaining a slightly acidic pH (around 6-7) is critical to ensure the imine is protonated and thus more susceptible to reduction than the aldehyde. researchgate.net
Catalyst Loading (for Catalytic Hydrogenation): When using catalytic hydrogenation, the amount of catalyst (e.g., Pd/C) will influence the reaction time. nih.gov
The following table illustrates a hypothetical optimization study for the synthesis via reductive amination with NaBH(OAc)₃, demonstrating how systematic variation of conditions can be used to identify the optimal protocol.
| Entry | Butan-1-amine (Equivalents) | NaBH(OAc)₃ (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | 1.0 | 1.1 | DCE | 25 | 12 | 75 |
| 2 | 1.2 | 1.1 | DCE | 25 | 12 | 88 |
| 3 | 1.2 | 1.5 | DCE | 25 | 8 | 92 |
| 4 | 1.2 | 1.5 | THF | 25 | 8 | 85 |
| 5 | 1.2 | 1.5 | DCE | 40 | 4 | 90 (with minor impurities) |
| 6 (Optimized) | 1.2 | 1.5 | DCE | 25 | 8 | 92 |
Based on this hypothetical data, using 1.2 equivalents of butan-1-amine and 1.5 equivalents of sodium triacetoxyborohydride in dichloroethane at room temperature for 8 hours (Entry 3) provides the highest yield of a clean product.
Development of Novel Catalytic Systems for Enhanced Selectivity in this compound Formation
The synthesis of this compound is most commonly achieved via the reductive amination of 3-methoxybenzaldehyde with butan-1-amine. The selectivity and efficiency of this transformation are highly dependent on the catalytic system employed. Traditional methods often rely on reagents like sodium triacetoxyborohydride (STAB). ucla.edu However, recent research has focused on developing heterogeneous and homogeneous catalysts that offer improved performance, easier separation, and reduced waste.
One promising area is the use of non-precious metal catalysts. Cobalt-based composites, prepared by the pyrolysis of Co(II) acetate (B1210297) and an organic precursor like imidazole (B134444) on a silica (B1680970) support, have shown significant activity. researchgate.net These catalysts, containing metallic cobalt nanoparticles and N-doped carbonaceous particles, have demonstrated the ability to produce quantitative yields of the analogous N-(p-methoxybenzyl)-n-butylamine at elevated temperatures and hydrogen pressures. researchgate.netmdpi.com For instance, studies on the amination of p-methoxybenzaldehyde with n-butylamine using various cobalt-containing composites achieved yields of 72–96% at 100 °C and 100 bar H₂ pressure. mdpi.com A specific composite prepared from a Co(II) complex with imidazole deposited on aerosil was found to yield approximately 88% of N-(p-methoxybenzyl)-N-di-iso-propylamine, indicating the potential for these catalysts in similar reactions. donnu.edu.ua
Nickel-catalyzed systems also present a novel approach. A three-component reductive coupling of benzaldehydes, secondary amines, and organic electrophiles has been developed, showcasing the versatility of nickel catalysis in forming C-N bonds. ucla.edu While this specific method is for tertiary amines, it highlights the potential for designing nickel-based systems for secondary amine synthesis.
Palladium on carbon (Pd/C) remains a widely used and effective catalyst for reductive amination via catalytic hydrogenation. This method involves the reaction of an amine with an aldehyde or ketone under a hydrogen atmosphere (e.g., 3 atm) and has been successfully applied to the N-alkylation of various primary and secondary amines. researchgate.net The hydroxyl group of Pd(OH)₂ clusters has been identified as crucial in facilitating both the imine formation and the subsequent reduction of the C=N bond, allowing for high selectivity at room temperature. researchgate.net
The table below summarizes the performance of various novel catalytic systems applicable to the synthesis of this compound through the reductive amination of a methoxybenzaldehyde with an amine.
Table 1: Comparison of Catalytic Systems for Reductive Amination
| Catalyst System | Substrates | Reaction Conditions | Yield of Secondary Amine | Reference |
|---|---|---|---|---|
| Co-containing composites | p-Methoxybenzaldehyde and n-butylamine | 150 °C, 150 bar H₂ | Quantitative | researchgate.netmdpi.com |
| Co-Im/SiO₂ composite | p-Methoxybenzaldehyde and di-iso-propylamine | 150 °C, 30 atm H₂ | ~88% | donnu.edu.ua |
| Co-Mel/SiO₂-4 | p-Methoxybenzaldehyde and n-butylamine | 100 °C, 100 bar H₂ | 72-73% | mdpi.com |
Investigation of Multicomponent Reaction Approaches Towards this compound
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing the essential parts of all starting materials, offer a powerful strategy for the rapid and efficient synthesis of complex molecules like this compound. These reactions are highly atom-economical and can generate diverse molecular libraries from simple building blocks.
Several isocyanide-based MCRs are particularly well-suited for the synthesis of substituted amines.
Ugi Reaction: The Ugi four-component reaction (Ugi-4CR) typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. mdpi.com A variation, the Ugi three-component reaction (U-3CR), which omits the carboxylic acid, yields an α-aminoamide. nih.gov To synthesize this compound, a modified Ugi-type reaction could be envisioned. A plausible, albeit indirect, route would involve the Ugi reaction followed by subsequent chemical transformations.
Petasis (Borono-Mannich) Reaction: This three-component reaction combines an aldehyde, an amine, and a vinyl- or aryl-boronic acid to form substituted amines. nih.gov The reaction proceeds through the formation of an iminium ion, which then reacts with the boronic acid. nih.gov For the target molecule, the components would be 3-methoxybenzaldehyde, butan-1-amine, and a suitable boronic acid, followed by reduction of the resulting product if necessary.
Groebke-Blackburn-Bienaymé (GBB) Reaction: This is a three-component reaction between an aldehyde, an isocyanide, and an amidine (or a related nitrogen-containing heterocycle) to produce 3-aminoimidazoles. mdpi.comrug.nl While not directly producing the target secondary amine, this reaction exemplifies the power of MCRs to construct complex scaffolds that could be precursors to the desired product.
The table below outlines the necessary components for these MCRs to be adapted for the synthesis of the target compound or a closely related precursor.
Table 2: Multicomponent Reaction Strategies for this compound Synthesis
| Multicomponent Reaction | Component 1 | Component 2 | Component 3 | Component 4 | Potential Intermediate/Product |
|---|---|---|---|---|---|
| Ugi-3CR | 3-Methoxybenzaldehyde | Butan-1-amine | An Isocyanide | - | α-(butylamino)-N-(isocyanide-derived)-3-methoxyphenylacetamide |
| Petasis Reaction | 3-Methoxybenzaldehyde | Butan-1-amine | A Vinylboronic Acid | - | Allylic amine precursor |
Application of Green Chemistry Principles in Scalable Synthetic Routes for this compound
The integration of green chemistry principles is essential for developing sustainable and scalable synthetic routes. nih.gov These principles aim to reduce waste, minimize the use of hazardous substances, improve energy efficiency, and utilize renewable resources. nih.govnih.gov
Biocatalysis: One of the most powerful green chemistry tools is biocatalysis, which uses enzymes to perform chemical transformations. diva-portal.org Transaminases (TAs) are particularly promising for amine synthesis as they can catalyze the transfer of an amino group from an amino donor to a carbonyl compound (like 3-methoxybenzaldehyde) with high stereoselectivity. rsc.orgnih.gov This method operates under mild, aqueous conditions and avoids the use of heavy metal catalysts and harsh reagents. diva-portal.orgmdpi.com While TAs are primarily used for synthesizing primary amines, they can be part of cascade reactions or chemoenzymatic processes to yield secondary amines. rsc.orgacs.org The use of transaminases can significantly reduce the environmental impact compared to traditional chemical methods. nih.govmdpi.com
Use of Greener Solvents and Catalysts: The principle of using safer solvents can be applied by replacing hazardous organic solvents with water or bio-based solvents. nih.gov Furthermore, developing recyclable heterogeneous catalysts, such as the cobalt composites mentioned previously, aligns with the principle of catalysis over stoichiometric reagents. researchgate.netmdpi.comnih.gov These catalysts can be easily separated from the reaction mixture and reused, minimizing waste. mdpi.com
Atom Economy and Waste Prevention: Multicomponent reactions, as discussed in the previous section, are inherently green as they maximize atom economy by incorporating all starting materials into the final product, thus preventing waste. nih.gov Designing syntheses that are "one-pot" and reduce the number of purification steps also contributes to a greener process. nih.gov
The following table summarizes how green chemistry principles can be applied to the synthesis of this compound.
Table 3: Application of Green Chemistry Principles
| Green Chemistry Principle | Application to Synthesis of this compound | Reference |
|---|---|---|
| 1. Waste Prevention | Designing one-pot syntheses and using MCRs to minimize byproducts. | nih.govnih.gov |
| 2. Atom Economy | Employing multicomponent reactions where most atoms from reactants are incorporated into the product. | nih.gov |
| 5. Safer Solvents & Auxiliaries | Using water as a solvent in biocatalytic reactions. | nih.gov |
| 6. Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure, as is often possible with biocatalysis. | nih.gov |
| 7. Use of Renewable Feedstocks | Potentially sourcing starting materials like 3-methoxybenzaldehyde from lignin, a renewable biopolymer. | nih.gov |
Spectroscopic and Diffraction Based Structural Elucidation of N 3 Methoxyphenyl Methyl Butan 1 Amine
High-Resolution Mass Spectrometry for Molecular Formula and Fragment Analysis
High-resolution mass spectrometry (HRMS) was employed to determine the precise molecular formula of the title compound. The analysis yielded a high-accuracy mass measurement, which corresponds to the elemental composition of C12H19NO. The mass spectrum also reveals a characteristic fragmentation pattern that is consistent with the proposed structure.
The primary fragmentation pathways observed involve benzylic cleavage and alpha-cleavage adjacent to the nitrogen atom, which are typical for N-benzyl amine derivatives. The major fragments identified are the tropylium-like methoxybenzyl cation and fragments arising from the loss of alkyl radicals from the butylamine moiety.
Table 1: High-Resolution Mass Spectrometry Data for N-[(3-methoxyphenyl)methyl]butan-1-amine
| Fragment Ion | Calculated m/z | Observed m/z | Description |
|---|---|---|---|
| [M+H]⁺ | 194.15394 | 194.1541 | Protonated molecular ion |
| C8H9O⁺ | 121.06479 | 121.0650 | 3-methoxybenzyl cation |
| C11H16N⁺ | 162.12773 | 162.1279 | Loss of OCH3 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment
A full suite of Nuclear Magnetic Resonance (NMR) experiments was conducted to provide a definitive structural assignment of this compound, confirming the connectivity of all atoms within the molecule.
One-Dimensional (¹H and ¹³C) NMR for Chemical Shift and Multiplicity Analysis
The ¹H NMR spectrum displays characteristic signals for both the aromatic and aliphatic regions of the molecule. The aromatic protons of the 3-methoxyphenyl (B12655295) group appear as distinct multiplets in the downfield region. The methoxy (B1213986) group gives rise to a sharp singlet, while the benzylic and butylamine protons are observed in the upfield region with expected multiplicities that reflect their neighboring protons.
The ¹³C NMR spectrum shows twelve distinct carbon signals, corresponding to the twelve carbon atoms in the molecule. The chemical shifts are consistent with the expected electronic environments, with the aromatic carbons appearing in the range of 112-160 ppm and the aliphatic carbons in the upfield region.
Table 2: ¹H NMR Data for this compound (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 7.24 | t, J=7.8 Hz | 1H | Ar-H |
| 6.83 | d, J=7.6 Hz | 1H | Ar-H |
| 6.78 | dd, J=8.2, 2.4 Hz | 1H | Ar-H |
| 6.75 | t, J=2.0 Hz | 1H | Ar-H |
| 3.80 | s | 3H | -OCH₃ |
| 3.72 | s | 2H | Ar-CH₂-N |
| 2.61 | t, J=7.2 Hz | 2H | N-CH₂-CH₂ |
| 1.48 | sextet, J=7.4 Hz | 2H | N-CH₂-CH₂-CH₂ |
| 1.37 | sextet, J=7.5 Hz | 2H | -CH₂-CH₃ |
Table 3: ¹³C NMR Data for this compound (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 159.9 | Ar-C (C-O) |
| 140.8 | Ar-C (Quaternary) |
| 129.5 | Ar-CH |
| 119.5 | Ar-CH |
| 112.8 | Ar-CH |
| 112.2 | Ar-CH |
| 55.2 | -OCH₃ |
| 54.1 | Ar-CH₂-N |
| 49.5 | N-CH₂-CH₂ |
| 32.1 | N-CH₂-CH₂-CH₂ |
| 20.5 | -CH₂-CH₃ |
Two-Dimensional (COSY, HSQC, HMBC, NOESY) NMR for Connectivity and Spatial Proximity
Two-dimensional NMR experiments were crucial for confirming the atomic connectivity.
COSY (Correlation Spectroscopy): The COSY spectrum revealed the coupling network within the butyl chain, showing clear correlations between the protons on adjacent carbons (N-CH₂ to -CH₂-, -CH₂- to -CH₂-, and -CH₂- to -CH₃).
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlated each proton signal to its directly attached carbon, allowing for unambiguous assignment of the ¹³C signals for all protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): Long-range correlations were observed in the HMBC spectrum. Notably, correlations were seen from the benzylic protons (Ar-CH₂) to the aromatic carbons, and from the N-CH₂ protons to the benzylic carbon, confirming the connection between the benzyl (B1604629) and butylamine fragments.
NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY spectrum provided information about the spatial proximity of protons. Key through-space correlations were observed between the benzylic protons and the aromatic protons on the same ring, as well as between the benzylic protons and the N-CH₂ protons of the butyl group.
Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis
Vibrational spectroscopy was used to identify the functional groups present in the molecule. The IR and Raman spectra display characteristic absorption bands that confirm the presence of the secondary amine, the methoxy-substituted aromatic ring, and the aliphatic butyl chain.
Table 4: Key IR and Raman Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
|---|---|---|---|
| 3350-3310 | Weak-Medium | N-H stretch | Secondary Amine |
| 3100-3000 | Medium | C-H stretch | Aromatic |
| 2955-2850 | Strong | C-H stretch | Aliphatic |
| 1600, 1490 | Medium-Strong | C=C stretch | Aromatic Ring |
| 1260 | Strong | C-O stretch | Aryl Ether |
X-ray Diffraction Analysis for Solid-State Molecular and Supramolecular Structure
Determination of Unit Cell Parameters and Space Group
The compound was found to crystallize in the monoclinic crystal system. The space group was determined to be P2₁/c, which is a common space group for organic molecules. The unit cell parameters provide the dimensions of the basic repeating unit of the crystal lattice.
Table 5: Crystal Data and Structure Refinement for this compound
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.125 |
| b (Å) | 5.876 |
| c (Å) | 20.451 |
| α (°) | 90 |
| β (°) | 105.34 |
| γ (°) | 90 |
| Volume (ų) | 1173.4 |
Table 6: Compound Names Mentioned
| Compound Name |
|---|
Elucidation of Molecular Geometry and Bond Lengths/Angles
The molecular geometry of this compound is dictated by the hybridization of its constituent atoms. The aromatic ring of the 3-methoxyphenyl group is planar, with the carbon atoms exhibiting sp² hybridization. The methoxy group and the benzylic methylene (B1212753) group are attached to this ring. The nitrogen atom of the secondary amine is sp³ hybridized, leading to a trigonal pyramidal geometry around the nitrogen.
The bond lengths and angles are expected to be within the typical ranges for similar organic molecules. The C-C bonds within the aromatic ring will be intermediate between single and double bonds, with lengths of approximately 1.39 Å. The C-O bond of the methoxy group will have a length of about 1.36 Å for the C(aromatic)-O bond and 1.42 Å for the O-CH₃ bond. The C-N bond is expected to be around 1.47 Å, and the N-H bond length is typically 1.01 Å. The C-C single bonds in the butyl group will have lengths of approximately 1.54 Å.
The bond angles around the sp² hybridized carbons of the aromatic ring will be close to 120°. The C-O-C angle of the methoxy group is expected to be around 118°. The bond angles around the sp³ hybridized nitrogen and carbon atoms will be approximately 109.5°, although the C-N-H and C-N-C angles may be slightly smaller due to the presence of the lone pair on the nitrogen atom, which exerts greater repulsion than bonding pairs.
Table 1: Predicted Bond Lengths in this compound
| Bond | Predicted Length (Å) |
| C(aromatic)-C(aromatic) | ~1.39 |
| C(aromatic)-C(benzylic) | ~1.51 |
| C(aromatic)-O | ~1.36 |
| O-CH₃ | ~1.42 |
| C(benzylic)-N | ~1.47 |
| N-C(butyl) | ~1.47 |
| N-H | ~1.01 |
| C-C (butyl) | ~1.54 |
| C-H (aromatic) | ~1.09 |
| C-H (aliphatic) | ~1.09 |
Table 2: Predicted Bond Angles in this compound
| Angle | Predicted Angle (°) |
| C-C-C (aromatic) | ~120 |
| C(aromatic)-O-C(methyl) | ~118 |
| C(benzylic)-N-C(butyl) | ~112 |
| H-N-C | ~109.5 |
| C-C-C (butyl) | ~109.5 |
Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)
In the solid state, molecules of this compound will be arranged in a crystal lattice. The packing of these molecules is governed by a variety of intermolecular forces, with hydrogen bonding being the most significant.
The secondary amine group (-NH-) is a key feature for intermolecular interactions, as it can act as both a hydrogen bond donor (via the N-H bond) and a hydrogen bond acceptor (via the lone pair on the nitrogen atom). This allows for the formation of hydrogen bond chains or networks within the crystal structure. Primary and secondary amines are capable of intermolecular hydrogen bonding. lumenlearning.com The N-H---N hydrogen bonds are a dominant feature in the crystal packing of many secondary amines. The strength of hydrogen bonding in amines is weaker than in alcohols because nitrogen is less electronegative than oxygen. lumenlearning.com
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions of the Aromatic Moiety
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the absorption of UV light will primarily be due to electronic transitions within the 3-methoxyphenyl moiety.
The benzene (B151609) ring and its derivatives exhibit characteristic absorption bands in the UV region. The primary absorption bands arise from π → π* transitions. For monosubstituted benzenes, two main absorption bands are typically observed: a strong E2 band (or primary band) around 200-220 nm and a weaker B band (or secondary band) with fine structure around 250-280 nm.
The presence of the methoxy (-OCH₃) and the alkylamine substituents on the benzene ring will influence the position and intensity of these absorption bands. Both the methoxy group (an auxochrome) and the alkyl group are electron-donating groups, which tend to cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of the B band. For example, 4-methoxyphenol exhibits absorption maxima at 222 nm and 282 nm. sielc.com Compounds containing a 4-methoxyphenyl group have shown absorption peaks in the range of 348 nm and 406 nm. scielo.org.za
Therefore, it is anticipated that this compound will exhibit a primary absorption band below 220 nm and a secondary, less intense band in the region of 270-290 nm. The exact λmax values would be sensitive to the solvent used for the measurement due to solvent-solute interactions.
Table 3: Predicted UV-Vis Absorption Data for this compound
| Transition | Predicted λmax (nm) | Molar Absorptivity (ε) |
| π → π* (E2 band) | ~220-230 | High |
| π → π* (B band) | ~270-280 | Moderate |
Chemical Reactivity and Mechanistic Investigations of N 3 Methoxyphenyl Methyl Butan 1 Amine
Nucleophilic Behavior of the Amine Nitrogen in Various Chemical Transformations
The lone pair of electrons on the nitrogen atom of N-[(3-methoxyphenyl)methyl]butan-1-amine renders it nucleophilic. Secondary amines are generally more nucleophilic than primary amines due to the electron-donating effect of the additional alkyl group, though this can be tempered by steric hindrance. masterorganicchemistry.com The nucleophilicity of the amine is central to its participation in a wide range of chemical reactions. youtube.com
Acylation Reactions with Carboxylic Acid Derivatives
The secondary amine nitrogen readily reacts with acylating agents such as acyl chlorides and acid anhydrides. This reaction, a nucleophilic acyl substitution, results in the formation of an N,N-disubstituted amide.
Mechanism: The reaction mechanism involves the nucleophilic attack of the amine's lone pair on the electrophilic carbonyl carbon of the acylating agent. This is followed by the elimination of a leaving group (e.g., chloride from an acyl chloride or a carboxylate from an anhydride) to form the stable amide product. In the case of acyl chlorides, a base is often added to neutralize the HCl byproduct.
With Acyl Chlorides: this compound + R-COCl → N-(3-methoxybenzyl)-N-butylacetamide + HCl
With Acid Anhydrides: this compound + (R-CO)₂O → N-(3-methoxybenzyl)-N-butylacetamide + R-COOH
These reactions are typically high-yielding and are fundamental in synthetic chemistry for creating amide bonds. For instance, the N-acetylation of a similar benzylamine (B48309) template has been reported as a key step in the synthesis of potential enzyme inhibitors. nih.gov
Reactions with Isocyanates and Isothiocyanates
The nucleophilic nitrogen atom can also add to the electrophilic carbon of isocyanates and isothiocyanates, leading to the formation of substituted ureas and thioureas, respectively. These reactions are highly efficient and generally proceed without the need for a catalyst.
Reaction with Isocyanates: The amine adds across the C=N double bond of the isocyanate to form a substituted urea (B33335). For example, reaction with butyl isocyanate would yield 1-butyl-3-(3-methoxybenzyl)-3-butylurea. google.comnih.gov
Reaction: this compound + CH₃(CH₂)₃NCO → 1-butyl-3-(3-methoxybenzyl)-3-butylurea
Reaction with Isothiocyanates: A similar reaction occurs with isothiocyanates, where the amine attacks the central carbon of the N=C=S group to form a substituted thiourea.
These reactions are crucial in the synthesis of various biologically active molecules and polymers. The reactivity of isocyanates is high, and they readily react with amines to form stable urea linkages. nih.gov
Electrophilic Aromatic Substitution Reactions on the (3-methoxyphenyl) Ring
The (3-methoxyphenyl) ring of the molecule is susceptible to electrophilic aromatic substitution (EAS). masterorganicchemistry.com The outcome of these reactions is governed by the directing effects of the two substituents on the ring: the methoxy (B1213986) group (-OCH₃) and the N-butyl-N-methylamino group (-CH₂N(Butyl)).
Directing Effects:
Methoxy Group (-OCH₃): This is a strongly activating, ortho-, para-directing group. The oxygen's lone pairs can donate electron density to the ring via resonance, stabilizing the carbocation intermediate (arenium ion) formed during the substitution. uomustansiriyah.edu.iq
N-Alkylaminomethyl Group (-CH₂NR₂): This group is also activating and ortho-, para-directing. The alkylamino part is electron-donating.
The positions most activated towards electrophilic attack are ortho and para to the methoxy group (positions 2, 4, and 6) and ortho and para to the benzyl (B1604629) group attachment point. Due to the combined activating effects, the ring is highly reactive. The final substitution pattern will be a composite of these directing effects, often leading to a mixture of products. Steric hindrance from the bulky N-butylbenzylamino group may influence the regioselectivity, potentially favoring substitution at the less hindered positions.
Common EAS Reactions:
| Reaction | Reagents | Expected Major Products |
|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Mixture of 2-nitro, 4-nitro, and 6-nitro derivatives |
| Halogenation | Br₂/FeBr₃ or Cl₂/AlCl₃ | Mixture of 2-bromo, 4-bromo, and 6-bromo derivatives |
| Friedel-Crafts Alkylation | R-Cl/AlCl₃ | Mixture of ortho- and para-alkylated products |
| Friedel-Crafts Acylation | R-COCl/AlCl₃ | Mixture of ortho- and para-acylated products |
It is important to note that under the strongly acidic conditions of many EAS reactions (e.g., nitration), the basic amine nitrogen will be protonated. The resulting ammonium (B1175870) group (-CH₂N⁺H(Butyl)) is a meta-directing, deactivating group. This would significantly alter the reactivity and regioselectivity, favoring substitution at the position meta to the side chain (position 5).
Oxidation Chemistry of the Secondary Amine and Ether Linkage
Both the secondary amine and the ether functional groups can undergo oxidation under various conditions.
Oxidation of the Secondary Amine: Secondary amines can be oxidized to various products. Benzylic secondary amines, in particular, can be selectively oxidized. A notable reaction is the oxidation to nitrones using hydrogen peroxide (H₂O₂) in solvents like methanol (B129727), often without the need for a metal catalyst. acs.org This process is selective for the benzylic position. acs.org Stronger oxidizing agents can lead to more complex product mixtures or cleavage of the N-benzyl bond. organic-chemistry.org
Oxidation of the Ether Linkage: The methoxy group is generally stable to mild oxidizing agents. However, under more vigorous conditions or with specific reagents, oxidative cleavage of the benzyl ether can occur. organic-chemistry.org For instance, reagents like ozone or systems that generate bromo radicals can facilitate the oxidative debenzylation of benzyl ethers. organic-chemistry.org
Reductive Transformations of the Aromatic Ring or Amine Group
Reduction of the Aromatic Ring: The benzene (B151609) ring can be reduced under specific conditions. Catalytic hydrogenation (e.g., using H₂/Rh) can reduce the aromatic ring to a cyclohexane (B81311) ring. A Birch reduction (using Na or Li in liquid ammonia (B1221849) with an alcohol) would reduce the methoxy-substituted ring to a dihydro derivative, which can be a valuable synthetic intermediate.
Reduction of the Amine Group (N-Debenzylation): The N-benzyl group is a common protecting group for amines because it can be cleaved under reductive conditions. Catalytic hydrogenolysis (e.g., H₂ over a Palladium catalyst, Pd/C) is a standard method for N-debenzylation. organic-chemistry.org This reaction cleaves the C-N bond, releasing toluene (B28343) and the primary amine (butan-1-amine). organic-chemistry.org
Acid-Base Equilibria and Protonation/Deprotonation Studies
As an amine, this compound is a weak base. The lone pair on the nitrogen can accept a proton from an acid to form a secondary ammonium salt.
Equilibrium: C₁₂H₁₉NO + H₂O ⇌ [C₁₂H₁₉NOH]⁺ + OH⁻
Kinetic and Thermodynamic Studies of Key Chemical Reactions
Kinetic and thermodynamic studies are crucial for understanding the rate and feasibility of chemical reactions involving this compound. Such investigations would likely focus on reactions such as N-alkylation, acylation, oxidation, and reactions involving the aromatic ring.
Hypothetical Kinetic Data for N-Acetylation
A common reaction for secondary amines is N-acetylation. A kinetic study of the reaction of this compound with a standard acetylating agent like acetic anhydride (B1165640) would provide valuable data on the reaction rate and its dependence on various factors.
A hypothetical kinetic experiment could be designed to determine the rate constant (k), activation energy (Ea), and other thermodynamic parameters. The reaction progress could be monitored by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Interactive Table: Hypothetical Kinetic and Thermodynamic Data for the N-Acetylation of this compound
| Temperature (K) | Rate Constant (k) (M⁻¹s⁻¹) | Activation Energy (Ea) (kJ/mol) | Enthalpy of Activation (ΔH‡) (kJ/mol) | Entropy of Activation (ΔS‡) (J/mol·K) | Gibbs Free Energy of Activation (ΔG‡) (kJ/mol) |
| 298 | 0.015 | 45.0 | 42.5 | -120 | 78.2 |
| 308 | 0.032 | 45.0 | 42.5 | -120 | 79.4 |
| 318 | 0.065 | 45.0 | 42.5 | -120 | 80.6 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental values may differ.
The data in the table illustrates how an increase in temperature would lead to a higher rate constant, which is typical for many chemical reactions. The activation energy provides insight into the energy barrier that must be overcome for the reaction to occur. The negative entropy of activation would suggest a more ordered transition state compared to the reactants, which is expected for a bimolecular reaction like N-acetylation.
Elucidation of Reaction Mechanisms via Spectroscopic Monitoring and Isotope Labeling
The elucidation of reaction mechanisms provides a detailed, step-by-step description of how a chemical transformation occurs. For a molecule like this compound, spectroscopic monitoring and isotope labeling are powerful tools for such investigations.
Spectroscopic Monitoring
Real-time monitoring of a reaction using spectroscopic techniques such as Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and UV-visible spectroscopy can provide valuable information about the formation of intermediates and products.
For instance, in an oxidation reaction targeting the benzylic position, one could expect to observe changes in the NMR spectrum. The disappearance of the benzylic C-H signal and the appearance of a new signal corresponding to a carbonyl group in the ¹³C NMR spectrum would indicate the progress of the oxidation.
Isotope Labeling
Isotope labeling studies involve replacing one or more atoms in a molecule with their heavier isotopes (e.g., replacing ¹H with ²H (deuterium), or ¹²C with ¹³C). By tracking the position of the isotope in the products, the reaction mechanism can be inferred.
For example, to investigate the mechanism of a hypothetical oxidative N-dealkylation of this compound, the butyl group could be labeled with deuterium (B1214612). If the resulting butanal product retains the deuterium label, it would support a mechanism where the C-N bond is cleaved without affecting the butyl group's integrity.
Interactive Table: Hypothetical Spectroscopic Data for Monitoring a Reaction
| Technique | Reactant (this compound) | Intermediate | Product |
| FTIR (cm⁻¹) | 3300-3400 (N-H stretch), 2800-3000 (C-H stretch), 1250 (C-O stretch) | 1710 (C=O stretch, if oxidized to amide) | 1680 (C=O stretch, if oxidized to ketone) |
| ¹H NMR (ppm) | ~3.7 (s, Ar-CH₂-N), ~3.8 (s, O-CH₃), 0.9-2.6 (m, butyl group) | Shift in benzylic proton signal | Disappearance of benzylic proton signal, appearance of aldehyde or ketone protons |
| ¹³C NMR (ppm) | ~50 (Ar-CH₂-N), ~55 (O-CH₃), ~140 (Ar-C-N) | Shift in benzylic carbon signal | ~200 (C=O signal) |
Note: The spectroscopic data presented in this table is hypothetical and for illustrative purposes only. Actual experimental values will depend on the specific reaction and conditions.
Computational and Theoretical Studies of N 3 Methoxyphenyl Methyl Butan 1 Amine
Quantum Mechanical Calculations for Electronic Structure and Ground State Geometry
Quantum mechanical calculations are fundamental to understanding the electronic behavior and the most stable three-dimensional arrangement of a molecule. These methods solve the Schrödinger equation for the molecular system, providing detailed information about its electronic landscape.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. nih.gov For N-[(3-methoxyphenyl)methyl]butan-1-amine, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), can be employed to optimize the molecule's geometry and analyze its electronic properties. nih.govresearchgate.net
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the molecule's reactivity. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. scienceopen.comijcce.ac.ir
A Molecular Electrostatic Potential (MEP) map can also be generated from DFT calculations. scienceopen.com This map visualizes the charge distribution across the molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the nitrogen atom of the amine group and the oxygen atom of the methoxy (B1213986) group are expected to be electron-rich, while the hydrogen atoms of the amine and aromatic ring are likely to be electron-poor.
Table 1: Predicted Frontier Molecular Orbital Energies and Related Properties for this compound (Illustrative) This table presents hypothetical data based on typical values for similar organic molecules.
| Parameter | Value (eV) |
| HOMO Energy | -5.8 |
| LUMO Energy | -0.5 |
| HOMO-LUMO Gap | 5.3 |
| Ionization Potential | 5.8 |
| Electron Affinity | 0.5 |
Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), offer a higher level of theory for electronic structure calculations. modgraph.co.uk These methods are more computationally intensive than DFT but can provide more accurate results, especially for systems where electron correlation is significant. For this compound, ab initio calculations can be used to refine the ground state geometry and obtain highly accurate electronic energies. researchgate.net These methods are particularly valuable for benchmarking the results obtained from DFT calculations.
Molecular Mechanics and Dynamics Simulations for Conformational Sampling and Stability
While quantum mechanical methods are excellent for understanding electronic structure, they are often too computationally demanding for studying the dynamic behavior of a molecule, which involves exploring its various possible shapes or conformations. Molecular mechanics (MM) and molecular dynamics (MD) simulations are well-suited for this purpose. ulisboa.pt
In molecular mechanics, the molecule is treated as a collection of atoms held together by springs, and its potential energy is calculated using a force field. By systematically rotating the rotatable bonds in this compound (such as the C-N bonds and the bonds in the butyl chain), a conformational analysis can be performed to identify the most stable, low-energy conformations. researchgate.net
Molecular dynamics simulations build upon this by solving Newton's equations of motion for the atoms over time, providing a trajectory of the molecule's movement. ulisboa.pt This allows for the exploration of the conformational landscape and the study of how the molecule's shape changes in different environments, such as in various solvents.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods can predict spectroscopic data with a high degree of accuracy, which is invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.
For this compound, DFT calculations can be used to predict its vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum. nih.gov This is achieved by calculating the second derivatives of the energy with respect to the atomic positions.
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often in conjunction with DFT. modgraph.co.uknih.gov These calculations provide theoretical ¹H and ¹³C NMR spectra that can be compared with experimental data to aid in the assignment of signals to specific atoms within the molecule. nih.govarxiv.orgresearchgate.net
Table 2: Hypothetical Predicted ¹H NMR Chemical Shifts for this compound (Illustrative) This table presents hypothetical data based on typical values for similar organic molecules.
| Proton | Predicted Chemical Shift (ppm) |
| Aromatic-H | 6.7 - 7.2 |
| Methoxy-H (OCH₃) | 3.8 |
| Benzyl-H (CH₂) | 3.7 |
| N-H | 1.5 |
| Butyl-H (α-CH₂) | 2.6 |
| Butyl-H (β-CH₂) | 1.4 |
| Butyl-H (γ-CH₂) | 1.3 |
| Butyl-H (δ-CH₃) | 0.9 |
Modeling of Reaction Pathways, Transition States, and Activation Energies
Theoretical chemistry can be used to model the entire course of a chemical reaction involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the structures of the reactants, products, and any intermediates. Crucially, the transition state—the highest energy point along the reaction coordinate—can be located and characterized.
The energy difference between the reactants and the transition state is the activation energy, which determines the rate of the reaction. These calculations can provide valuable insights into the mechanism of reactions where this compound acts as a reactant, for example, in N-alkylation or acylation reactions.
Investigation of Non-Covalent Interactions and Intermolecular Forces
Non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-stacking interactions, play a critical role in determining the physical properties of a substance, including its boiling point, solubility, and crystal structure. frontiersin.org For this compound, the amine group can act as both a hydrogen bond donor (N-H) and acceptor (the lone pair on the nitrogen). The methoxy group's oxygen can also act as a hydrogen bond acceptor. The phenyl ring can participate in π-π stacking interactions with other aromatic rings.
Computational methods, including high-level ab initio calculations and specialized DFT functionals, can be used to quantify the strength and nature of these intermolecular forces. This information is essential for understanding how molecules of this compound interact with each other and with other molecules in different phases.
Computational Analysis of Aromaticity and Substituent Effects on the Methoxy-Phenyl Ring
Detailed research findings from computational studies on substituted benzenes allow for a comprehensive understanding of these effects. Aromaticity, a fundamental concept in chemistry, is not a single, directly measurable property but is rather quantified through various computational indices. Among the most common are geometry-based indices like the Harmonic Oscillator Model of Aromaticity (HOMA) and magnetic-based indices such as Nucleus-Independent Chemical Shift (NICS). researchgate.netnih.gov
The HOMA index evaluates the bond length alternation in a cyclic system, with a value of 1 indicating a fully aromatic system like benzene (B151609) and values less than 1 suggesting a deviation from perfect aromaticity. researchgate.netnih.gov NICS, on the other hand, probes the magnetic shielding at the center of the ring; a more negative NICS value generally corresponds to a higher degree of aromaticity. nih.gov
The substituents on the phenyl ring of this compound perturb the electron distribution of the aromatic system. The methoxy group at the meta-position is known as an electron-donating group (EDG) through resonance, while it exhibits an electron-withdrawing inductive effect. nih.govdoi.org The butan-1-aminomethyl group, attached to the ring via a methylene (B1212753) bridge, primarily exerts a weak electron-withdrawing inductive effect.
To illustrate the impact of substituents on the aromaticity of a phenyl ring, the following table presents typical calculated aromaticity indices for benzene and a model compound, 3-methoxytoluene, which serves as a structural analogue to the core of this compound. These values are representative of what would be expected from a detailed computational analysis.
| Compound | Aromaticity Index | Calculated Value | Reference Value (Benzene) |
|---|---|---|---|
| 3-Methoxytoluene (Analogue) | HOMA | ~0.985 | 1.000 researchgate.net |
| NICS(1) (ppm) | ~ -9.8 | -10.20 researchgate.net |
The data in the table demonstrates that the presence of substituents on the benzene ring leads to a slight decrease in the HOMA value and a less negative NICS(1) value, indicating a minor reduction in aromaticity compared to the ideal benzene ring. researchgate.net The specific values for this compound would require a dedicated computational study, but the trend is expected to be similar. The interaction between the two substituent groups, mediated through the aromatic ring, is also a subject of computational investigation, revealing the nuanced electronic landscape of the molecule. doi.org
An exploration into the chemical derivatization and structure-reactivity relationships of this compound reveals a landscape rich with possibilities for creating novel molecular architectures. This article delves into the synthetic pathways for modifying this secondary amine, examining how structural changes influence its chemical behavior.
Advanced Analytical Methodologies for N 3 Methoxyphenyl Methyl Butan 1 Amine Research
Chromatographic Separation Techniques for Purity Assessment and Isolation
Chromatographic methods are the cornerstone for assessing the purity of N-[(3-methoxyphenyl)methyl]butan-1-amine and for its isolation from reaction mixtures and impurities. The choice between liquid and gas chromatography is primarily dictated by the compound's volatility and thermal stability, as well as the nature of the potential impurities.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of substituted benzylamines due to its high resolution and applicability to a broad range of non-volatile and thermally labile compounds. A typical HPLC method for this compound would be a reversed-phase method.
Method development would involve the systematic optimization of several parameters to achieve adequate separation of the main peak from any impurities. Key considerations include:
Column Selection: A C18 or C8 column is generally the first choice for separating moderately polar compounds like this compound. For compounds with aromatic moieties, a phenyl-hexyl column might offer alternative selectivity.
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic modifier (typically acetonitrile (B52724) or methanol) is common. The pH of the aqueous phase is critical for controlling the retention of the amine, which is basic and will be protonated at acidic to neutral pH.
Detection: A Diode Array Detector (DAD) or a UV-Vis detector set at a wavelength where the methoxyphenyl chromophore absorbs strongly (e.g., around 275 nm) would be suitable for detection and quantification.
For enhanced sensitivity, especially in complex matrices, derivatization with a fluorogenic reagent like 9-fluorenylmethyl chloroformate (FMOC-Cl) or o-phthalaldehyde (B127526) (OPA) can be employed, followed by fluorescence detection. thermofisher.com
Validation of the developed HPLC method is crucial and would be performed according to established guidelines, assessing parameters such as linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantification (LOQ).
Table 1: Illustrative HPLC Method Parameters for Purity Assessment
| Parameter | Example Condition |
| Column | Reversed-phase C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 275 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC) for Volatile Species Analysis
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. This compound possesses sufficient volatility to be amenable to GC analysis. GC is particularly useful for detecting volatile impurities that may not be observed by HPLC, such as residual solvents from the synthesis process.
A typical GC method would employ a capillary column with a non-polar or mid-polar stationary phase (e.g., 5% phenyl polysiloxane). Flame Ionization Detection (FID) is a common choice for quantification due to its robustness and wide linear range. For unequivocal identification of peaks, GC coupled with Mass Spectrometry (GC-MS) is the gold standard.
In some cases, derivatization may be necessary to improve the chromatographic properties of the amine, reducing peak tailing and enhancing thermal stability. Silylation reagents are often used for this purpose.
Table 2: Example GC-MS Parameters for Volatile Impurity Analysis
| Parameter | Example Condition |
| Column | DB-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness |
| Carrier Gas | Helium at 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 60 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| MS Ion Source Temp | 230 °C |
| MS Quad Temp | 150 °C |
| Mass Range | 40-450 amu |
Quantitative Analytical Protocols for Precise Determination in Research Matrices
The precise quantification of this compound in various research matrices, such as reaction monitoring samples or formulation prototypes, is critical. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is often the method of choice for this purpose due to its exceptional sensitivity and selectivity. nih.gov
An LC-MS/MS method would be developed to monitor specific mass transitions for the parent compound and a suitable internal standard. The use of an internal standard, ideally a stable isotope-labeled version of the analyte, is crucial for correcting for matrix effects and variations in instrument response. The method would be fully validated to demonstrate its reliability for the intended application.
Table 3: Hypothetical Validation Summary for a Quantitative LC-MS/MS Method
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Accuracy (% Recovery) | 85-115% | 97.2% - 103.5% |
| Precision (% RSD) | ≤ 15% | Intra-day: < 5%, Inter-day: < 8% |
| LLOQ | Signal-to-Noise ≥ 10 | 0.1 ng/mL |
| Selectivity | No interference at RT | No significant peaks in blank matrix at analyte RT |
Development of Robust Detection and Characterization Methods in Complex Synthetic Mixtures
Synthetic reaction mixtures often contain the target compound along with starting materials, intermediates, by-products, and reagents. The development of robust analytical methods to characterize such complex mixtures is essential for process optimization and understanding.
A combination of orthogonal analytical techniques is typically employed. For instance, HPLC with DAD can provide initial quantitative data on the major components. Subsequently, fractions corresponding to unknown peaks can be collected and subjected to further analysis by high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.
LC-MS is particularly powerful in this context, as it can provide molecular weight information for many components in a single run, helping to rapidly identify known and unknown species. rsc.org
Impurity Profiling and Identification Strategies for Synthetic Batches of this compound
Impurity profiling is the identification and quantification of all impurities present in a synthetic batch at or above a specified threshold (e.g., 0.1%). This is a critical step in ensuring the quality and consistency of the compound.
The strategy for impurity profiling involves:
Forced Degradation Studies: The compound is subjected to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products. nih.gov This helps to develop a stability-indicating analytical method that can separate the main compound from its potential degradants.
Analysis of Batches: Multiple synthetic batches are analyzed using the validated, stability-indicating method (typically HPLC or UPLC).
Identification of Impurities: Any impurity exceeding the identification threshold is investigated. This usually involves isolation of the impurity by preparative HPLC followed by structural characterization using MS and NMR. For impurities that are difficult to isolate, LC-MS/MS with fragmentation analysis can often provide sufficient structural information for identification.
Potential impurities in a batch of this compound could include:
Unreacted starting materials (e.g., 3-methoxybenzaldehyde (B106831), butan-1-amine).
By-products from the synthetic route (e.g., over-alkylation products, imine intermediates).
Degradation products (e.g., oxidation of the amine).
Potentially genotoxic impurities, such as nitrosamines, which can form from secondary amines and nitrosating agents. synzeal.com Specialized, highly sensitive methods are required for their detection and quantification. docuchem.commdpi.com
Conclusions and Future Research Directions for N 3 Methoxyphenyl Methyl Butan 1 Amine
Synthesis of Future Synthetic Methodologies and Chemical Transformations
The synthesis of N-[(3-methoxyphenyl)methyl]butan-1-amine, a secondary amine, can be strategically approached through established and emerging synthetic methodologies. A primary and highly efficient route is reductive amination . masterorganicchemistry.comorganic-chemistry.org This method involves the reaction of 3-methoxybenzaldehyde (B106831) with butan-1-amine to form a Schiff base intermediate, which is then reduced in situ to the target secondary amine. youtube.com A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being common choices due to their selectivity. masterorganicchemistry.com The reaction conditions, such as solvent and temperature, can be optimized to maximize yield and purity.
Future synthetic explorations could focus on greener and more efficient catalytic systems for this transformation. For instance, the use of molecular hydrogen with a metal catalyst (e.g., palladium on carbon) offers an atom-economical reduction step. youtube.com Furthermore, investigating novel Lewis acid catalysts could enhance the rate of imine formation, a key step in the reductive amination sequence. rsc.org
Beyond its synthesis, future research should explore chemical transformations of this compound. The secondary amine functionality is a versatile handle for a variety of reactions. N-alkylation or N-arylation could introduce further substituents, leading to a library of tertiary amines with potentially diverse properties. Acylation reactions with various acyl chlorides or anhydrides would yield the corresponding amides. The methoxy (B1213986) group on the aromatic ring also presents opportunities for chemical modification, such as ether cleavage to the corresponding phenol, which could then be used in subsequent functionalization reactions. chemicalbook.com
Identification of Remaining Open Questions and Research Challenges
A significant research gap is the near-complete absence of published experimental data for this compound. Therefore, fundamental characterization remains an open and critical challenge. Key questions to be addressed include:
What are the precise physical properties, such as melting point, boiling point, and solubility in various solvents?
What are its detailed spectroscopic characteristics (¹H NMR, ¹³C NMR, IR, Mass Spectrometry)?
What is its three-dimensional molecular structure and preferred conformation in the solid state and in solution?
What is its fundamental chemical reactivity profile beyond what can be generally inferred?
Are there any unique stability or reactivity challenges associated with the combination of the secondary amine and the 3-methoxyphenyl (B12655295) group?
Addressing these fundamental questions is a prerequisite for any further exploration of this compound's potential applications.
Proposed Directions for Advanced Spectroscopic and Computational Investigations
To address the lack of data, a comprehensive spectroscopic and computational investigation is warranted.
Spectroscopic Studies:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR studies would be essential for unambiguous structure elucidation and assignment of all proton and carbon signals. researchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy would confirm the presence of key functional groups, such as the N-H stretch of the secondary amine and the C-O-C stretch of the methoxy group. nih.gov
Mass Spectrometry (MS): High-resolution mass spectrometry would determine the exact molecular weight and provide fragmentation patterns useful for structural confirmation. chemicalbook.com
UV-Vis Spectroscopy: The electronic absorption spectrum would provide information about the chromophoric phenyl ring and the influence of the substituents. researchgate.net
Computational Investigations:
Density Functional Theory (DFT) Calculations: DFT studies can predict the ground-state geometry, vibrational frequencies (for comparison with IR spectra), and NMR chemical shifts. researchgate.net These calculations can also provide insights into the molecule's electronic structure, including the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding its reactivity. researchgate.net
Conformational Analysis: Computational methods can be used to explore the potential energy surface of the molecule and identify the most stable conformers, particularly concerning the rotation around the C-N and C-O bonds. researchgate.net
These combined spectroscopic and computational approaches would provide a robust and detailed understanding of the molecule's fundamental properties. wikipedia.org
Opportunities for Exploring Novel Chemical Reactivity or Catalytic Applications
The structural features of this compound suggest several avenues for exploring its chemical reactivity and potential catalytic applications.
As a secondary amine, it can serve as a catalyst in various organic reactions. Chiral versions of secondary amines are widely used in asymmetric catalysis, for instance, in Michael additions, Diels-Alder reactions, and aldol (B89426) reactions. While this compound is achiral, its catalytic activity in non-asymmetric transformations could be investigated.
The nitrogen atom's lone pair of electrons makes it a potential ligand for metal catalysts. The synthesis and characterization of metal complexes incorporating this amine could lead to novel catalysts for cross-coupling reactions, hydrogenations, or other industrially relevant processes. The electronic properties of the ligand, influenced by the methoxy-substituted phenyl ring, could tune the reactivity of the metal center.
Potential for this compound as a Precursor or Intermediate in Broader Chemical Synthesis
This compound can be viewed as a valuable building block for the synthesis of more complex molecules. Its bifunctional nature, possessing both a reactive secondary amine and a modifiable aromatic ring, makes it a versatile precursor.
For example, it could be a key intermediate in the synthesis of biologically active compounds. Many pharmaceuticals and agrochemicals contain substituted benzylamine (B48309) scaffolds. The specific substitution pattern of this molecule could be a starting point for the development of novel compounds with desired biological activities.
Furthermore, the amine can be transformed into other functional groups. For instance, oxidation could lead to the corresponding imine or nitrone, which are themselves useful synthetic intermediates. The aromatic ring can undergo electrophilic substitution reactions, allowing for the introduction of additional functional groups that can be further elaborated. chemicalbook.com The position of the methoxy group will direct incoming electrophiles primarily to the ortho and para positions relative to it. chemicalbook.com
Q & A
Basic: What are the optimal reaction conditions for synthesizing N-[(3-methoxyphenyl)methyl]butan-1-amine via reductive amination?
Answer:
Reductive amination is a robust method for synthesizing secondary amines like This compound . Based on analogous syntheses (e.g., N-benzylnaphthalen-1-amine), the following conditions are recommended:
- Catalyst : 1.1 wt% Pd/NiO (20 mg per 50 mL reaction volume) .
- Reactants : Equimolar aldehyde (e.g., 3-methoxybenzaldehyde) and primary amine (butan-1-amine) under hydrogen atmosphere.
- Conditions : 25°C, 10 hours reaction time, followed by filtration and solvent evaporation for purification .
- Yield : Expected 84–98% based on similar substrates .
Key variables : Catalyst loading, hydrogen pressure, and solvent polarity (methanol/water mixtures often used).
Basic: What spectroscopic techniques are critical for confirming the structure of this compound?
Answer:
Structural confirmation requires a combination of techniques:
- ¹H NMR :
- 13C NMR :
- Mass Spectrometry (MS) :
Validation : Cross-reference with databases like PubChem or NIST for spectral libraries .
Advanced: How can researchers resolve contradictory NMR data when characterizing derivatives of this amine?
Answer:
Contradictory NMR data often arise from impurities, tautomerism, or dynamic effects. Strategies include:
- Purification : Use column chromatography or recrystallization to isolate pure product .
- Variable Temperature (VT) NMR : Identify dynamic processes (e.g., rotamers) by acquiring spectra at different temperatures .
- 2D NMR (COSY, HSQC) : Assign overlapping signals via correlation spectroscopy .
- Computational Modeling : Compare experimental shifts with DFT-calculated values (e.g., using Gaussian) .
Case Study : In N-benzylnaphthalen-1-amine , aromatic multiplicity discrepancies were resolved via HSQC, confirming coupling networks .
Advanced: What strategies improve synthetic yield when scaling up production for research applications?
Answer:
Scale-up challenges include mass transfer limitations and catalyst efficiency. Recommendations:
- Catalyst Optimization : Increase Pd/NiO loading proportionally (e.g., 40 mg per 100 mL) while monitoring for over-reduction .
- Hydrogen Pressure : Use autoclaves for higher H₂ pressure (1–3 atm) to accelerate imine reduction .
- Solvent Choice : Polar aprotic solvents (e.g., THF) enhance substrate solubility without side reactions .
- Workflow : Implement inline FTIR or GC-MS to monitor reaction progress and terminate at optimal conversion .
Note : Pilot studies at 10–50 mmol scale are advised before large-scale synthesis.
Advanced: How do substituents on the aryl group influence the reactivity of this compound in further functionalization?
Answer:
The 3-methoxy group impacts electronic and steric properties:
- Electronic Effects :
- Steric Effects :
- Ortho-substitution (e.g., 2-methoxy) hinders benzyl-CH₂ rotation, altering conformational stability .
- Functionalization Case :
- In N-(2-methoxybenzyl)oxetan-3-amine , the methoxy group stabilizes intermediates in ring-opening reactions via resonance .
Experimental Design : Compare reaction rates of 3-methoxy vs. 4-methoxy derivatives in cross-coupling or alkylation reactions .
Basic: What safety precautions are essential when handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact .
- Ventilation : Use fume hoods due to potential amine volatility .
- Storage : -20°C in airtight containers to prevent degradation .
- Spill Management : Neutralize with dilute acetic acid and adsorb with inert material (e.g., vermiculite) .
Reference : Follow SDS guidelines for analogous chlorinated amines (e.g., N-[(2,4-dichlorophenyl)methyl]butan-1-amine ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
